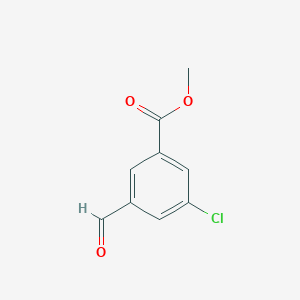

Methyl 3-chloro-5-formylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3-chloro-5-formylbenzoate” is a chemical compound with the molecular formula C9H7ClO3 . It has a molecular weight of 198.61 . It is a solid substance under normal conditions .

Synthesis Analysis

The synthesis of “Methyl 3-chloro-5-formylbenzoate” involves the use of zinc chloride, ferric chloride, and other Lewis acid catalysts . The reaction occurs in a solvent in one step, starting from benzoyl chloride and paraformaldehyde . This synthetic method is simple, easy to control, and highly safe .Molecular Structure Analysis

The InChI code for “Methyl 3-chloro-5-formylbenzoate” is 1S/C9H7ClO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-5H,1H3 . The InChI key is JUCIYUKIAAFMJA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“Methyl 3-chloro-5-formylbenzoate” is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

1. Synthesis of Phthalide-Fused Indoline Derivatives

Methyl 3-chloro-5-formylbenzoate has been utilized in the synthesis of phthalide-fused indoline derivatives, which exhibit selective and sensitive binding for Sn2+ metal cations. This synthesis was performed under solvent-free domestic microwave irradiation, resulting in a compound with a binding constant (Ka) of 1.07×10^4 M^−1 for Sn2+ (Wong et al., 2018).

2. Synthesis of Photosensitizers

The chemical has been used in the synthesis of 5-(4-Carboxyphenyl)-10,15,20-tris(3-Hydroxyphenyl)chlorin, a photosensitizer. This synthesis involves a series of reactions starting from methyl 4-formylbenzoate and resulting in a compound with potential applications in medical imaging and therapy (Diao Jun-lin et al., 2011).

3. Development of Crown Ethers

Methyl 3-chloro-5-formylbenzoate is a key component in the optimization of the synthesis of crown ethers, specifically bis(m-phenylene)-32-crown-10. This optimization led to improved yields of the crown ether, highlighting the compound's role in the development of these important macrocyclic compounds (Gibson & Nagvekar, 1997).

4. Anticancer Agent Synthesis

Methyl 3-chloro-5-formylbenzoate is also involved in the synthesis of triphenylstannyl 4-((arylimino)methyl)benzoates, compounds that have shown potent and selective cytotoxicity against human cervical and breast cancer cells. These compounds exhibit enhanced cytotoxic efficacy compared to cisplatin, suggesting their potential as effective anticancer agents (Basu Baul et al., 2017).

5. NMR Spectroscopy Analysis

In the field of nuclear magnetic resonance (NMR) spectroscopy, methyl 3-chloro-5-formylbenzoate has been used to synthesize novel 1H-1,2,4-triazol-5-one derivatives. These derivatives were studied using GIAO NMR calculations, highlighting the compound's role in advancing NMR spectroscopy techniques (Yüksek et al., 2005).

6. Crystal Structure Analysis

The compound has been instrumental in crystal structure and DFT studies, specifically in analyzing the molecular structure of derivatives of methyl 3-chloro-5-formylbenzoate. These studies contribute to a deeper understanding of molecular interactions and properties (Sapari et al., 2019).

Safety and Hazards

“Methyl 3-chloro-5-formylbenzoate” is classified under the GHS07 hazard class . The signal word for this compound is "Warning" . The hazard statements include H302 . The precautionary statements include P280-P305+P351+P338 . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Eigenschaften

IUPAC Name |

methyl 3-chloro-5-formylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCIYUKIAAFMJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2433123.png)

![(NE)-N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B2433130.png)

![N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2433131.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2433137.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2433140.png)

![3-(3-Methoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2433142.png)

![N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2433143.png)